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Compound of Interest

Compound Name: 2-Isopropoxyethanol

Cat. No.: B094787

An in-depth guide to the nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data of 2-isopropoxyethanol, tailored for researchers, scientists, and
professionals in drug development.

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
isopropoxyethanol (CAS No. 109-59-1), a versatile solvent and chemical intermediate. The
following sections detail the experimental protocols for acquiring *H NMR, 3C NMR, IR, and
mass spectra, along with a thorough analysis and presentation of the resulting data.

Spectroscopic Data Summary

The empirical formula for 2-lIsopropoxyethanol is CsH1202 with a molecular weight of 104.15
g/mol . The spectroscopic data presented below provides a detailed structural confirmation of
the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR) Data

The 'H NMR spectrum of 2-isopropoxyethanol exhibits distinct signals corresponding to the
different proton environments in the molecule. The chemical shifts (8) are reported in parts per
million (ppm) relative to a standard reference.
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. Chemical Shift e . .
Signal Multiplicity Integration Assignment
(ppm)

a 1.15 Doublet 6H (CH3)2CH-

b 3.48 Triplet 2H -OCH2CH20H
c 3.60 Septet 1H (CH3)2CH-

d 3.68 Triplet 2H -OCH2CH20H
e 2.50 (broad) Singlet 1H -OH

13C NMR (Carbon-13 NMR) Data

The proton-decoupled 3C NMR spectrum provides information on the unique carbon

environments within the 2-isopropoxyethanol molecule.

Signal Chemical Shift (ppm) Assignment
1 22.2 (CHs3)2CH-
2 61.8 -OCH2CH20H
3 70.0 -OCH2CH20H
4 71.8 (CHs3)2CH-

Infrared (IR) Spectroscopy

The IR spectrum of 2-isopropoxyethanol reveals characteristic absorption bands

corresponding to the vibrational frequencies of its functional groups.

Wavenumber (cm—?) Intensity Assignment

3400 (broad) Strong O-H stretch (alcohol)

2970, 2930, 2870 Strong C-H stretch (alkane)

1110 Strong C-O stretch (ether and alcohol)
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Mass Spectrometry (MS)

The electron ionization mass spectrum of 2-isopropoxyethanol shows the molecular ion peak
and several fragment ions, which are indicative of the molecule's structure.

m/z Relative Intensity (%) Proposed Fragment
104 <1 [M]* (Molecular lon)

89 25 [M - CHs]*

73 15 [(CH3)2CHOCH2]*

59 10 [(CH3)2COHJ*

45 100 [CH2CH20H]* (Base Peak)
43 60 [(CH3)2CH]*

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 2-
isopropoxyethanol.

NMR Spectroscopy Protocol

Sample Preparation: A solution of 2-isopropoxyethanol is prepared by dissolving
approximately 10-20 mg of the neat liquid in 0.6-0.7 mL of deuterated chloroform (CDCIs).[1]
The solution is then transferred to a 5 mm NMR tube.

Instrumentation: *H and 3C NMR spectra are recorded on a 400 MHz NMR spectrometer.
IH NMR Acquisition Parameters:

e Pulse Sequence: Standard single-pulse sequence.

e Number of Scans: 16

e Relaxation Delay: 1.0 s
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e Spectral Width: 16 ppm

e Temperature: 298 K

13C NMR Acquisition Parameters:

Pulse Sequence: Proton-decoupled single-pulse sequence.

Number of Scans: 128

Relaxation Delay: 2.0 s

Spectral Width: 240 ppm

Temperature: 298 K

Infrared (IR) Spectroscopy Protocol

Sample Preparation: A drop of neat 2-isopropoxyethanol is placed directly onto the diamond
crystal of an Attenuated Total Reflectance (ATR) accessory.[2][3]

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR)
spectrometer equipped with a universal ATR accessory.

Acquisition Parameters:

e Spectral Range: 4000 - 400 cm™1
e Resolution: 4 cm~1

e Number of Scans: 16

o Background: A background spectrum of the clean, empty ATR crystal is recorded prior to
sample analysis.

Mass Spectrometry Protocol

Sample Introduction: The sample is introduced into the mass spectrometer via a gas
chromatograph (GC) to ensure purity. A dilute solution of 2-isopropoxyethanol in a volatile
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organic solvent (e.g., dichloromethane) is injected into the GC.

Instrumentation: A GC-MS system equipped with an electron ionization (El) source is used for
the analysis.[4][5]

Gas Chromatography (GC) Parameters:

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 um).

Injector Temperature: 250 °C

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10
°C/min.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometry (MS) Parameters:

lonization Mode: Electron lonization (EN[5][6]

Electron Energy: 70 eV[5]

Source Temperature: 230 °C

Quadrupole Temperature: 150 °C

Mass Range: m/z 35 - 300

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid
organic compound like 2-isopropoxyethanol.
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Caption: Workflow for the spectroscopic analysis of 2-isopropoxyethanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Spectroscopic Analysis of 2-Isopropoxyethanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b094787#spectroscopic-data-for-2-isopropoxyethanol-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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